

The Discovery and Synthesis of 1-Chloropentan-2-one: A Technical Review

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Compound of Interest

Compound Name: 1-Chloropentan-2-one

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This technical guide provides a comprehensive literature review on the discovery and synthesis of the α -chloro ketone, **1-chloropentan-2-one**. This compound, like other α -haloketones, serves as a versatile building block in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. This guide summarizes the key physical and spectroscopic data, details a seminal synthetic protocol, and illustrates the reaction pathway.

Core Physical and Chemical Properties

1-Chloropentan-2-one is a halogenated ketone with the molecular formula C_5H_9ClO .^[1] While its discovery cannot be attributed to a single publication, its synthesis falls under the well-established category of α -chloro ketone preparation, with early methods dating back to the mid-20th century. The compound's key identifiers and physical properties are summarized in the tables below.

Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	1-chloropentan-2-one
CAS Number	19265-24-8
Molecular Formula	C ₅ H ₉ ClO
Molecular Weight	120.58 g/mol
Canonical SMILES	CCCC(=O)CCl
InChIKey	MGTGUEKJBFTQQW-UHFFFAOYSA-N

(Source: PubChem CID 11286463)[[1](#)]

Table 2: Physical and Spectroscopic Data

Property	Value
Physical Properties	
Boiling Point	155-157 °C (at 760 mmHg)
Spectroscopic Data (Predicted/Indexed)	
¹ H NMR (δ, ppm)	4.14 (s, 2H, -CH ₂ Cl), 2.64 (t, 2H, -C(=O)CH ₂ -), 1.63 (sext, 2H, -CH ₂ CH ₃), 0.94 (t, 3H, -CH ₃)
¹³ C NMR (δ, ppm)	204.0 (C=O), 49.0 (-CH ₂ Cl), 41.0 (-C(=O)CH ₂ -), 17.0 (-CH ₂ CH ₃), 13.0 (-CH ₃)
IR (cm ⁻¹)	~1725 (C=O stretch)
Mass Spectrum (m/z)	Key fragments at 91, 71, 43

(Note: Spectroscopic data are primarily from indexed databases and computational models, as a single source providing a complete experimental dataset is not readily available in the reviewed literature.)

Seminal Synthesis: The Nierenstein Reaction

One of the earliest and most fundamental methods for the preparation of α -chloro ketones is the reaction of an acid chloride with diazomethane. This reaction, often referred to as the Nierenstein reaction, provides a direct route to compounds like **1-chloropentan-2-one** from readily available starting materials.

A representative experimental protocol, adapted from the work of C. D. Gutsche in the field of ring expansions, which utilized similar α -chloro ketones, is detailed below. This procedure describes the synthesis of a homologous α -chloro ketone and is considered a standard method applicable to the synthesis of **1-chloropentan-2-one** from pentanoyl chloride.

Experimental Protocol: Synthesis of 1-Chloropentan-2-one

Reaction Scheme:

Materials:

- Pentanoyl chloride
- An ethereal solution of diazomethane (CH_2N_2)
- Anhydrous diethyl ether
- Anhydrous calcium sulfate

Procedure:

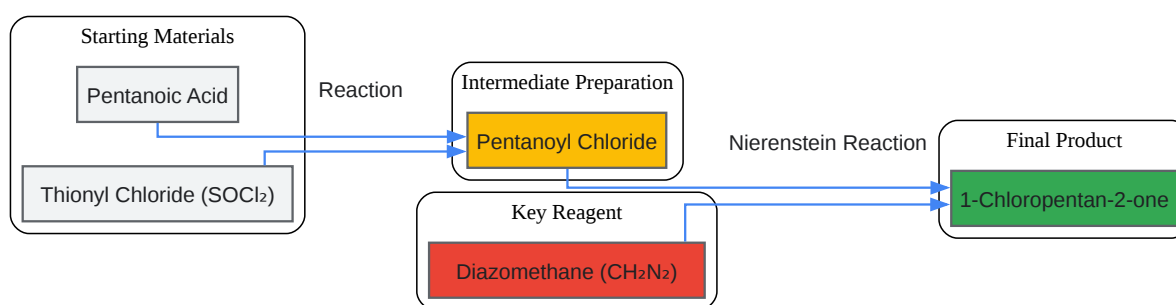
- A solution of pentanoyl chloride (1.0 equivalent) in 50 mL of anhydrous diethyl ether is prepared in a flask equipped with a dropping funnel and a gas outlet.
- The flask is cooled to 0 °C in an ice bath.
- A freshly prepared and standardized ethereal solution of diazomethane (approximately 1.1 equivalents) is added dropwise to the stirred solution of pentanoyl chloride over 30 minutes. The addition is regulated to maintain a gentle evolution of nitrogen gas.

- After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stand for several hours, or until the evolution of nitrogen has ceased.
- A small amount of acetic acid is cautiously added to quench any excess diazomethane (indicated by the disappearance of the yellow color).
- The ethereal solution is then washed with a saturated sodium bicarbonate solution and water, and subsequently dried over anhydrous calcium sulfate.
- The diethyl ether is removed by distillation at atmospheric pressure.
- The residue is purified by vacuum distillation to yield **1-chloropentan-2-one**.

Expected Yield: Based on similar preparations, yields are typically in the range of 60-80%.

Synthesis and Reaction Logic

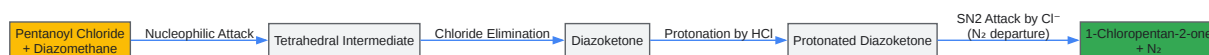
The synthesis of **1-chloropentan-2-one** via the Nierenstein reaction involves a straightforward mechanistic pathway. This pathway, along with the necessary precursor preparation, is illustrated in the following diagrams.



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Caption: Workflow for the synthesis of **1-chloropentan-2-one**.

The mechanism of the Nierenstein reaction itself proceeds through several key steps, initiated by the nucleophilic attack of diazomethane on the carbonyl carbon of the acid chloride.



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Caption: Simplified mechanism of the Nierenstein reaction.

Conclusion

The synthesis of **1-chloropentan-2-one** is rooted in classic organic reactions developed for the creation of α -haloketones. The Nierenstein reaction, utilizing diazomethane and an acid chloride, remains a fundamental and illustrative method for its preparation. While modern, potentially safer methods for α -chlorination exist, the historical context and procedural basis provided by these early discoveries are essential for a comprehensive understanding of the chemistry of this versatile synthetic intermediate. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with **1-chloropentan-2-one** and related compounds.

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References

- 1. 1-Chloropentan-2-one | C₅H₉ClO | CID 11286463 - PubChem [pubchem.ncbi.nlm.nih.gov]
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